1-Ethyl-3,3-dimethylcyclohexan-1-ol

Description

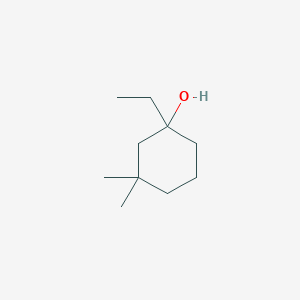

1-Ethyl-3,3-dimethylcyclohexan-1-ol (CAS: 848760-72-5) is a substituted cyclohexanol derivative with a molecular formula C₁₀H₂₀O and molecular weight 156.27 g/mol . Its structure features a hydroxyl group at position 1, an ethyl group at position 1, and two methyl groups at position 3 of the cyclohexane ring. This substitution pattern creates steric and electronic effects that influence its physical properties and reactivity compared to related compounds.

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

1-ethyl-3,3-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-4-10(11)7-5-6-9(2,3)8-10/h11H,4-8H2,1-3H3 |

InChI Key |

BZUIKGZFZCLTRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCC(C1)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylcyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-Ethyl-3,3-dimethylcyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: Reduction of the compound can yield the corresponding cyclohexane derivative, 1-Ethyl-3,3-dimethylcyclohexane, using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: 1-Ethyl-3,3-dimethylcyclohexanone.

Reduction: 1-Ethyl-3,3-dimethylcyclohexane.

Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

1-Ethyl-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound may be used in studies involving the modification of biological molecules or as a model compound in biochemical research.

Industry: Utilized in the production of specialty chemicals and as a solvent or additive in various industrial processes.

Mechanism of Action

The mechanism by which 1-Ethyl-3,3-dimethylcyclohexan-1-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in substitution or elimination reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially affecting their activity or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

1-Ethyl-2-methylcyclohexanol and 1-Ethyl-4-methylcyclohexanol

- Structural Differences : These isomers differ in the position of the methyl group (positions 2 or 4 instead of 3). For example, 1-Ethyl-3-methylcyclohexane (CAS: 3728-55-0) exists as a cis-/trans- mixture, highlighting how substituent positions affect ring conformation .

- Physical Properties: Positional isomers often exhibit distinct melting/boiling points due to variations in molecular symmetry. For instance, 2-Methyl-1-ethylcyclohexanol derivatives exist as both solid (sol.) and liquid (liq.) forms, suggesting differences in intermolecular forces .

1-Ethyl-1,3-dimethylcyclohexanol vs. 1-Ethyl-3,3-dimethylcyclohexan-1-ol

Functional Group Variations

1-(Aminomethyl)-3-ethylcyclohexan-1-ol

- Structural Difference: Replaces the 3,3-dimethyl groups with an aminomethyl (-CH₂NH₂) group.

- Chemical Properties: The amino group introduces basicity and hydrogen-bonding capability, increasing solubility in polar solvents compared to the purely hydrophobic dimethyl substituents .

- Molecular Weight : 157.26 g/mol , slightly higher than the target compound due to the nitrogen atom .

1-Ethynylcyclohexan-1-ol

Reactivity and Stability

SN1 Reactivity

- Substituent positions critically influence carbocation stability. For example, this compound may form a tertiary carbocation stabilized by hyperconjugation from the ethyl and methyl groups, enhancing SN1 reactivity compared to 1,3-dimethyl analogues .

- Example: In a study of SN1 reactivity, cyclohexanol derivatives with bulky substituents (e.g., 3,3-dimethyl) showed faster reaction rates due to improved carbocation stability .

Derivative Formation

- 3,5-Dinitrobenzoate Derivatives: The melting point of the 3,5-dinitrobenzoate derivative of 2-Methyl-1-ethylcyclohexanol (105.5–107.5°C) provides a benchmark for comparing derivative stability across isomers .

Physical and Spectral Properties

Table 1: Comparative Data for Cyclohexanol Derivatives

Biological Activity

1-Ethyl-3,3-dimethylcyclohexan-1-ol is a cyclohexanol derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique structure, has implications in various fields, including pharmaceuticals, agriculture, and materials science. Understanding its biological activity is crucial for its application in these areas.

This compound possesses a molecular formula of C₁₁H₁₈O and a molecular weight of approximately 170.26 g/mol. The compound features a hydroxyl group (-OH) that significantly influences its reactivity and interactions in biological systems.

The biological activity of this compound is primarily attributed to the hydroxyl group, which can participate in hydrogen bonding and hydrophobic interactions. This capability facilitates interactions with various biological macromolecules, including enzymes and receptors, potentially influencing metabolic pathways and biochemical reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that alcohols can disrupt bacterial cell membranes, leading to cell lysis. The effectiveness of this compound against specific pathogens remains to be fully characterized but is expected to follow similar trends observed in related compounds.

Antioxidant Properties

Compounds with hydroxyl groups are often evaluated for their antioxidant capabilities. The presence of the hydroxyl group in this compound may enable it to scavenge free radicals and reduce oxidative stress in biological systems. This property could be beneficial in preventing cellular damage associated with oxidative stress.

Case Studies

Several studies have investigated the biological activities of cyclohexanol derivatives:

- Antimicrobial Efficacy : A study on similar cyclohexanol derivatives demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains. These findings suggest that this compound may possess comparable antimicrobial efficacy.

- Antioxidant Activity : Research has shown that cyclohexanol compounds can exhibit significant antioxidant activity through mechanisms such as hydrogen donation and radical scavenging. The antioxidant capacity of this compound could be quantitatively assessed using assays like DPPH or ABTS.

Data Table: Biological Activities of Cyclohexanol Derivatives

| Compound Name | Antimicrobial Activity (MIC mg/mL) | Antioxidant Activity (IC50 mg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Cyclohexanol | 0.5 - 2.0 | 100 - 300 |

| 2-Methylcyclohexanol | 0.8 - 2.5 | 150 - 350 |

Note: TBD = To Be Determined based on future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.